![molecular formula C18H13N3O B14313408 Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl- CAS No. 110950-93-1](/img/structure/B14313408.png)
Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolo[1,5-c]pyrimidine family, known for its diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl- typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 3-amino-1H-pyrazole with benzaldehyde derivatives under acidic conditions to form the desired compound . The reaction conditions often require refluxing in ethanol or other suitable solvents, with the presence of catalysts such as acetic acid to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of nucleophiles under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-c]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl- is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise as an inhibitor of certain enzymes and receptors. It has been studied for its potential to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer therapy .
Medicine
In medicine, Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl- is being explored for its anticancer properties. Its ability to inhibit CDKs makes it a potential candidate for the development of new anticancer drugs .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence. Its derivatives have been studied for their potential use in optical applications and as fluorescent probes .
Mecanismo De Acción
The mechanism of action of Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl- involves the inhibition of specific enzymes and receptors. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the enzyme, preventing its activity and thereby halting cell cycle progression . This inhibition can lead to apoptosis in cancer cells, making it a valuable compound in cancer research .
Comparación Con Compuestos Similares
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Thiazolo[2,3-b]quinazoline
Uniqueness
Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl- stands out due to its specific substitution pattern, which imparts unique biological activities. Compared to similar compounds, it has shown superior inhibitory activity against certain enzymes, making it a more potent candidate for drug development .
Propiedades
Número CAS |
110950-93-1 |
|---|---|
Fórmula molecular |
C18H13N3O |
Peso molecular |
287.3 g/mol |
Nombre IUPAC |
2,5-diphenyl-6H-pyrazolo[1,5-c]pyrimidin-7-one |
InChI |
InChI=1S/C18H13N3O/c22-18-19-16(13-7-3-1-4-8-13)11-15-12-17(20-21(15)18)14-9-5-2-6-10-14/h1-12H,(H,19,22) |
Clave InChI |
MWHBKNFECJYLHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=CC(=NN3C(=O)N2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


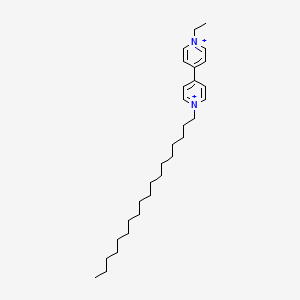

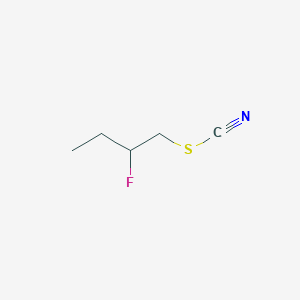
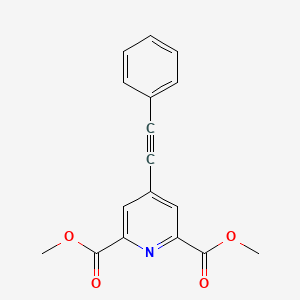


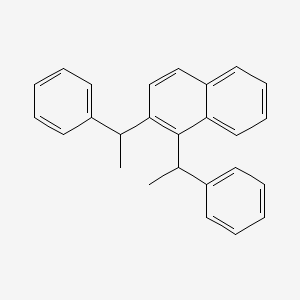

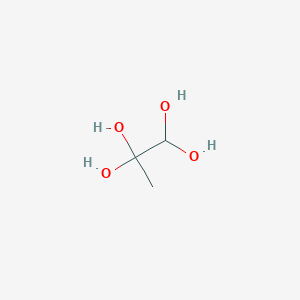
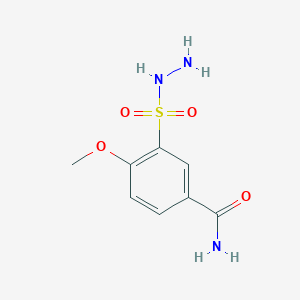
![4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide](/img/structure/B14313370.png)
![3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14313371.png)

![4-{2-[4-(Trifluoromethanesulfonyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14313383.png)
